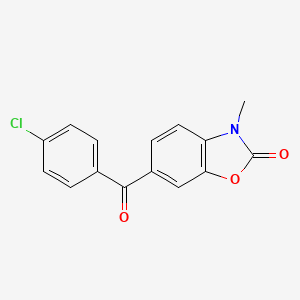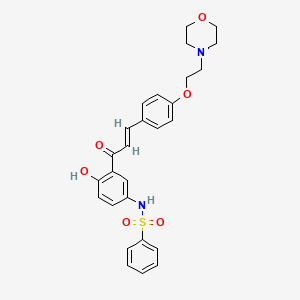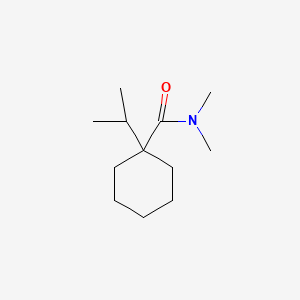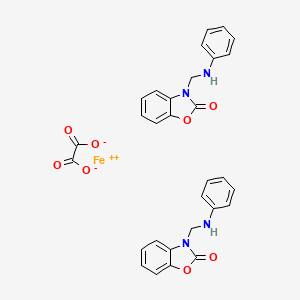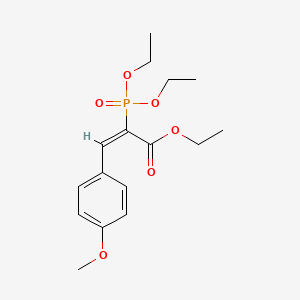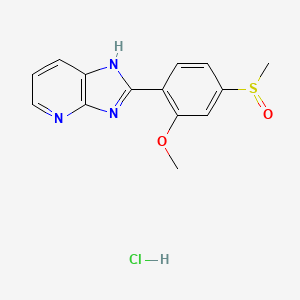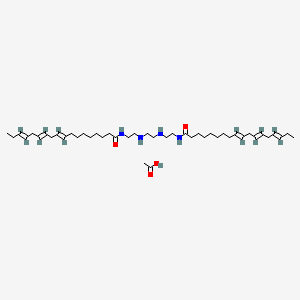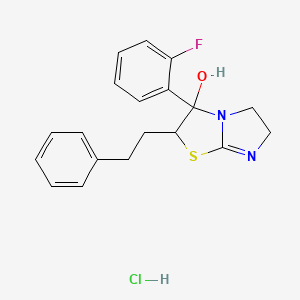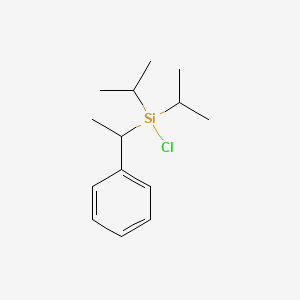
Silane, chlorobis(1-methylethyl)(1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, chlorobis(1-methylethyl)(1-phenylethyl)-: is an organosilicon compound with the molecular formula C14H23ClSi. This compound is characterized by the presence of a silicon atom bonded to a chlorine atom, two isopropyl groups (1-methylethyl), and a phenylethyl group. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- typically involves the reaction of chlorosilane with isopropyl and phenylethyl groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and hexane. The reaction temperature is maintained at a moderate level to ensure the complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves the continuous feeding of reactants and the removal of by-products to achieve high yields. Quality control measures are implemented to monitor the purity and composition of the final product.
化学反応の分析
Types of Reactions: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and organometallic compounds. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of new organosilicon compounds with different functional groups.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of silanes with different substituents.
科学的研究の応用
Chemistry: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is used to modify surfaces and create biocompatible coatings. It is also investigated for its potential use in drug delivery systems.
Industry: In the industrial sector, Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is used in the production of specialty chemicals, adhesives, and sealants. It is also utilized in the manufacturing of electronic components and coatings.
作用機序
The mechanism of action of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- involves its ability to form strong bonds with various substrates. The silicon atom can interact with different functional groups, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
類似化合物との比較
- Silane, chlorobis(1-methylethyl)phenyl-
- Silane, chlorobis(1-methylethyl)ethyl-
- Silane, chlorobis(1-methylethyl)propyl-
Comparison: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is unique due to the presence of both isopropyl and phenylethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The phenylethyl group provides additional steric hindrance and electronic effects, which can influence the compound’s reactivity and interactions with other molecules.
特性
CAS番号 |
175449-28-2 |
|---|---|
分子式 |
C14H23ClSi |
分子量 |
254.87 g/mol |
IUPAC名 |
chloro-(1-phenylethyl)-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H23ClSi/c1-11(2)16(15,12(3)4)13(5)14-9-7-6-8-10-14/h6-13H,1-5H3 |
InChIキー |
HNFIFJIEVLGTJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


